1-[5-(Pyridin-3-YL)-1,2,4-oxadiazol-3-YL]cycloheptan-1-amine
Description
The compound 1-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine dihydrochloride (CAS: 1423031-20-2) is a bicyclic organic molecule featuring a cycloheptane core linked to a 1,2,4-oxadiazole ring substituted with a pyridin-3-yl group. Its molecular formula is C₁₄H₂₀Cl₂N₄O, with a molecular weight of 331.24 g/mol . The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research. It is marketed as a medicinal intermediate by suppliers like American Elements and EOS Med Chem, though detailed safety and efficacy data remain undisclosed .
Properties
Molecular Formula |
C14H18N4O |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
1-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine |
InChI |
InChI=1S/C14H18N4O/c15-14(7-3-1-2-4-8-14)13-17-12(19-18-13)11-6-5-9-16-10-11/h5-6,9-10H,1-4,7-8,15H2 |
InChI Key |
OYYAOGBRHXGEQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(C2=NOC(=N2)C3=CN=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Pyridin-3-YL)-1,2,4-oxadiazol-3-YL]cycloheptan-1-amine typically involves the formation of the oxadiazole ring followed by its attachment to the cycloheptane ring. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This intermediate is then reacted with a cycloheptanone derivative under appropriate conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(Pyridin-3-YL)-1,2,4-oxadiazol-3-YL]cycloheptan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-[5-(Pyridin-3-YL)-1,2,4-oxadiazol-3-YL]cycloheptan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its unique structure.
Materials Science: It is explored for use in the development of new materials with specific electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[5-(Pyridin-3-YL)-1,2,4-oxadiazol-3-YL]cycloheptan-1-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridine ring can enhance binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Cycloheptane vs. Cyclohexane Backbone
- The thiophene substituent introduces sulfur-mediated hydrophobic interactions, contrasting with the pyridine’s hydrogen-bonding capability .
Oxadiazole Substituent Variations
- 1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine (CAS: 1306515-46-7): Substituting pyridin-3-yl with oxolan-2-yl (tetrahydrofuran) replaces aromaticity with an oxygen-containing heterocycle. Molecular weight: 251.32 g/mol .
- 1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride (CAS: 1171315-53-9): The dimethylamino group introduces a basic center, increasing water solubility (molecular weight: 311.25 g/mol). This analog may exhibit improved bioavailability compared to the pyridine variant .
Pyridine Positional Isomerism
Oxadiazole Ring Isomerism
- 5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine Derivatives : Switching from 1,2,4-oxadiazole to 1,3,4-oxadiazole changes electronic distribution and dipole moments, impacting binding to biological targets. These analogs demonstrate antimicrobial activity in vitro .
Biological Activity
1-[5-(Pyridin-3-YL)-1,2,4-oxadiazol-3-YL]cycloheptan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical profile:
- IUPAC Name : 1-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine
- Molecular Formula : C14H18N4O
- Molecular Weight : 262.32 g/mol
- CAS Number : 1423031-20-2
Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been shown to possess activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
This compound has also shown potential in anticancer research. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of intrinsic pathways.
Mechanism of Action :
The compound appears to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. This inhibition leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
| Cell Line Tested | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 10.5 |
| HeLa (Cervical) | 8.2 |
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases like Alzheimer's. It is hypothesized that its antioxidant properties could mitigate oxidative stress in neuronal cells.
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various derivatives of oxadiazole, researchers found that the presence of the pyridine ring significantly enhanced antimicrobial activity compared to non-pyridine counterparts. The study highlighted the importance of structural modifications in optimizing biological activity.
Case Study 2: Anticancer Activity
A recent publication explored the effects of this compound on human cancer cell lines. The findings revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
